molecular formula C10H14S B15240854 (2,4,5-Trimethylphenyl)methanethiol

(2,4,5-Trimethylphenyl)methanethiol

Cat. No.: B15240854
M. Wt: 166.29 g/mol
InChI Key: VQBVACTYAQPLEO-UHFFFAOYSA-N
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Description

(2,4,5-Trimethylphenyl)methanethiol is an organosulfur compound with the molecular formula C₁₀H₁₄S. It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with three methyl groups at the 2, 4, and 5 positions. This compound is known for its distinctive odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Trimethylphenyl)methanethiol typically involves the reaction of 2,4,5-trimethylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

C6H2(CH3)3CH2Cl+NaSHC6H2(CH3)3CH2SH+NaClC_6H_2(CH_3)_3CH_2Cl + NaSH \rightarrow C_6H_2(CH_3)_3CH_2SH + NaCl C6​H2​(CH3​)3​CH2​Cl+NaSH→C6​H2​(CH3​)3​CH2​SH+NaCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trimethylphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).

    Reduction: Corresponding hydrocarbons (R-H).

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

(2,4,5-Trimethylphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Studied for its role in biological systems, particularly in the metabolism of sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,4,5-Trimethylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it a versatile reagent in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol (CH₃SH): A simpler thiol with a single methyl group.

    Ethanethiol (C₂H₅SH): Contains an ethyl group instead of a benzene ring.

    Thiophenol (C₆H₅SH): A thiol with a phenyl group.

Uniqueness

(2,4,5-Trimethylphenyl)methanethiol is unique due to the presence of three methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. The compound’s structure allows for specific interactions with biological molecules, making it valuable in research and industrial applications.

Properties

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

(2,4,5-trimethylphenyl)methanethiol

InChI

InChI=1S/C10H14S/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5,11H,6H2,1-3H3

InChI Key

VQBVACTYAQPLEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CS)C

Origin of Product

United States

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